N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture)
Description
Chemical Identity and Nomenclature
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) is officially registered under the Chemical Abstracts Service number 926905-71-7, representing the mixed stereoisomeric form. The pure trans isomer carries the distinct CAS number 33996-33-7, reflecting the stereochemical specificity of this particular configuration. The compound possesses the molecular formula C₇H₁₁NO₄ with a molecular weight of 173.17 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid for the trans configuration. Alternative systematic names include N-Acetyl-4-hydroxypyrrolidine-2-carboxylic Acid and the abbreviated form Ac-Hyp-OH commonly used in peptide chemistry literature. The compound is also known by the pharmaceutical designation oxaceprol, particularly when referring to its therapeutic applications.
Table 1: Chemical Identifiers for N-Acetyl-4-hydroxy-L-proline
The compound's chemical structure can be represented through various notation systems. The Simplified Molecular Input Line Entry System representation is CC(=O)N1CC@HC[C@H]1C(O)=O, while the International Chemical Identifier provides a standardized structural description.
Historical Context and Development
The development of N-Acetyl-4-hydroxy-L-proline can be traced to research efforts focused on hydroxyproline derivatives and their potential therapeutic applications. Historical patent literature from 1975 describes industrial preparation methods starting from hydrolyzed animal gelatin, indicating early recognition of the compound's commercial potential. These early synthetic approaches involved acetylation of hydrolyzed gelatin products followed by benzoylation and subsequent selective hydrolysis to yield the desired N-acetyl derivative.
The compound gained prominence through its identification as oxaceprol, which emerged as a structural analog of hydroxyproline designed for therapeutic applications. The pharmaceutical development of this compound reflected growing interest in proline derivatives that could exhibit beneficial biological activities while maintaining favorable safety profiles.
Industrial production methods evolved to incorporate microbial fermentation approaches using engineered strains of Escherichia coli or Corynebacterium glutamicum. These biotechnological advances represented significant improvements over earlier chemical synthesis methods, offering enhanced yield optimization through medium composition adjustments and controlled cultivation conditions.
Significance in Chemical Research
N-Acetyl-4-hydroxy-L-proline has emerged as a crucial subject in conformational analysis research, particularly regarding proline-containing peptides and their unique structural properties. Nuclear magnetic resonance studies have revealed that this compound exhibits complex conformational equilibria involving both ring puckering and cis/trans rotamerization along the amide bond. These investigations have provided fundamental insights into the energetic characteristics of conformational transitions, with quantum mechanical calculations confirming experimental observations.
The compound serves as an essential research tool in peptide synthesis applications, particularly in the stereospecific synthesis of complex amino acid derivatives. Its utility extends to the preparation of molecular targets for von Hippel-Lindau E3 ubiquitin ligase research and the synthesis of pseudopoly(amino acids) including biodegradable polymers.
Quantum mechanical studies employing various computational methods including Hartree-Fock, Density Functional Theory, and Møller-Plesset perturbation theory have utilized this compound as a model system for understanding proline derivative behavior in different solvents. These computational investigations have been instrumental in developing reliable protocols for predicting the geometry and relative energies of proline-containing peptide conformations.
Table 2: Research Applications of N-Acetyl-4-hydroxy-L-proline
| Application Area | Specific Use | Research Significance |
|---|---|---|
| Conformational Analysis | Ring puckering studies | Understanding pyrrolidine conformational flexibility |
| Peptide Synthesis | Stereospecific synthesis | Precursor for complex amino acid derivatives |
| Computational Chemistry | Quantum mechanical modeling | Validation of theoretical prediction methods |
| Polymer Chemistry | Biodegradable polymer synthesis | Development of poly(lactic acid-glycolic acid) derivatives |
Overview of Structural Characteristics
The structural characteristics of N-Acetyl-4-hydroxy-L-proline are dominated by its pyrrolidine ring system, which exhibits distinct conformational preferences depending on the stereochemical configuration and environmental conditions. The compound exists as a mixture of cis and trans stereoisomers, each displaying unique ring puckering patterns that significantly influence overall molecular geometry.
Physical property measurements reveal a melting point of 131°C for the mixed isomeric form, with crystalline powder appearance ranging from white to light yellow coloration. The specific rotation values indicate strong optical activity, with [α]₂₀/D measurements of -117° (C=4, H₂O) for the mixture and more negative values for pure stereoisomers.
Conformational analysis through nuclear magnetic resonance spectroscopy has identified the cis-4-hydroxy-L-proline component as adopting predominantly Cγ-endo ring conformations, while the trans isomer exhibits different puckering preferences. These conformational differences manifest in distinct coupling constant patterns observable in proton nuclear magnetic resonance spectra.
Crystal structure determinations have provided detailed geometric parameters for the trans isomer, revealing bond lengths and angles consistent with typical peptide structures. The pyrrolidine ring adopts a specific puckered conformation with the C7 carbon displaced approximately 0.462 Ångströms from the best plane defined by the remaining ring atoms.
Table 3: Physical Properties of N-Acetyl-4-hydroxy-L-proline
The compound demonstrates limited water solubility, which influences its behavior in aqueous solution studies and affects the interpretation of conformational analysis results obtained through nuclear magnetic resonance spectroscopy. Temperature-dependent studies have revealed that conformational populations vary with solvent conditions, with different preferences observed in deuterated water, dimethyl sulfoxide, and acetonitrile.
Properties
IUPAC Name |
(2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRUDZDYCKSOQ-GDVGLLTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) can be synthesized from L-proline through a series of enzymatic reactions. The process involves the hydroxylation of L-proline to form cis-4-hydroxy-L-proline, followed by acetylation to produce N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture). The hydroxylation is typically carried out using proline cis-4-hydroxylase from Rhizobium Sinorhizobium meliloti, and the acetylation is performed using N-acetyltransferase from Saccharomyces cerevisiae .
Industrial Production Methods
Industrial production of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce the compound in large quantities. The fermentation process is optimized by adjusting the medium composition and cultivation conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-acetyl-4-oxo-L-proline.
Reduction: Regeneration of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture).
Substitution: Formation of various N-acyl-4-hydroxy-L-proline derivatives
Scientific Research Applications
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals.
Biology: Studied for its role in collagen biosynthesis and its potential as an anti-inflammatory agent.
Medicine: Evaluated for its therapeutic potential in treating osteoarthritis and other inflammatory conditions.
Industry: Used in the production of cosmetics and nutritional supplements .
Mechanism of Action
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the biosynthesis of collagen, which is crucial for its anti-inflammatory properties. The compound also acts as a substrate for various enzymes, including proline hydroxylases and acetyltransferases, which play a role in its metabolic pathway .
Comparison with Similar Compounds
N-Acetyl-trans-4-hydroxy-L-proline
- CAS No.: 33996-33-7
- Molecular Formula: C₇H₁₁NO₄
- Molecular Weight : 173.17 g/mol
- Structure : (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- Key Differences :
cis-4-Hydroxy-L-proline (Unprotected)
- CAS No.: 618-27-9
- Molecular Formula: C₅H₉NO₃
- Molecular Weight : 131.13 g/mol
- Key Differences: Lacks the acetyl group, making it more polar and reactive. Acts as a precursor in anticancer drug synthesis and enzymatic studies .
N-Boc-cis-4-hydroxy-L-proline
- CAS No.: 87691-27-8
- Molecular Formula: C₁₀H₁₇NO₅
- Molecular Weight : 231.25 g/mol
- Key Differences :
N-Dodecanoyl-4-hydroxy-L-proline
- CAS No.: 135777-18-3
- Molecular Formula: C₁₇H₃₁NO₄
- Molecular Weight : 313.44 g/mol
Data Table: Comparative Properties
Biological Activity
N-Acetyl-4-hydroxy-L-proline (NAHP) is a derivative of the amino acid proline, which has garnered interest due to its potential biological activities, particularly in the fields of medicine and cosmetics. This article explores the biological activity of NAHP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
NAHP exists as a mixture of cis and trans isomers, which can influence its biological activity. The structural differences between these isomers may affect their interactions with biological targets, such as enzymes and receptors.
- Collagen Biosynthesis Inhibition :
-
Anti-glycation Effects :
- Research indicates that NAHP exhibits significant anti-glycation properties. It inhibits the formation of advanced glycation end-products (AGEs), which are implicated in various age-related diseases. A cell-free assay demonstrated that NAHP could effectively reduce AGEs in protein solutions, suggesting its potential as an anti-aging agent in skincare formulations .
- Antioxidant Activity :
Therapeutic Applications
NAHP's biological activities suggest several therapeutic applications:
- Cosmetic Industry : Due to its anti-aging and skin protective properties, NAHP is being explored as an active ingredient in cosmetic formulations aimed at reducing wrinkles and improving skin texture.
- Pharmaceuticals : Its ability to inhibit collagen synthesis positions NAHP as a candidate for developing antifibrotic drugs, potentially aiding in the treatment of conditions like scleroderma or liver fibrosis .
- Dietary Supplements : Given its nutritional significance, particularly in amino acid metabolism, NAHP could be considered for dietary supplementation to support skin health and overall well-being.
Case Studies
- In Vitro Studies on Fibroblasts :
- Anti-glycation Mechanism :
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers effectively separate cis- and trans-isomers of N-Acetyl-4-hydroxy-L-proline for isomer-specific studies?
Methodological Answer: Chromatographic techniques such as reverse-phase HPLC or chiral column chromatography are commonly employed for isomer separation. The cis/trans configuration impacts polarity, enabling differential retention times. For glycosylation studies, β-mannopyranosyl derivatives (e.g., trans-4) have been synthesized using dibutyltin oxide catalysis to stabilize specific isomers during separation . Ensure solvent systems (e.g., acetonitrile/water gradients) are optimized for resolution, and validate purity via NMR or mass spectrometry.
Q. What are the critical stability considerations for handling and storing N-Acetyl-4-hydroxy-L-proline mixtures?
Methodological Answer: Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Avoid exposure to oxidizing agents, as decomposition products like carbon monoxide and nitrogen oxides may form under reactive conditions . For long-term storage, periodic revalidation of isomer ratios via analytical methods (e.g., HPLC) is recommended, as isomerization or degradation may occur over time .
Q. What safety protocols are essential when working with N-Acetyl-4-hydroxy-L-proline in laboratory settings?
Methodological Answer: Use fume hoods for handling solids or solutions to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles, as the compound is a severe eye irritant (GHS Category 1) . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified chemical incineration, adhering to federal and local regulations .
Advanced Research Questions
Q. How can microbial systems be optimized for the enantioselective synthesis of N-Acetyl-cis-4-hydroxy-L-proline?
Methodological Answer: Coexpression of Rhizobium L-proline cis-4-hydroxylase and yeast N-acetyltransferase Mpr1 in E. coli enables selective production. Optimize fermentation conditions (e.g., pH 7.0, 30°C) and supplement with α-ketoglutarate as a co-substrate to enhance hydroxylation efficiency . Monitor yield via LC-MS and adjust induction timing to balance enzyme activity.
Q. What experimental strategies differentiate the biological activity of cis- vs. trans-isomers in collagen stability studies?
Methodological Answer: Incorporate isomer-specific derivatives into collagen-mimetic peptides and assess triple-helix stability via circular dichroism (CD) spectroscopy. The trans isomer (e.g., trans-1-Acetyl-4-hydroxy-L-proline) is critical for hydrogen bonding in collagen’s helical structure, while cis isomers disrupt packing . Use thermal denaturation assays to compare melting temperatures (Tm) between isoforms.
Q. What advanced analytical techniques are recommended for quantifying trace impurities in N-Acetyl-4-hydroxy-L-proline batches?
Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation identifies impurities at ppm levels. For structural confirmation, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from cis/trans isomers . Quantify residual solvents via GC-MS with headspace sampling, referencing ICH guidelines for validation.
Q. How should researchers address contradictions in reported bioactivity data for hydroxyproline derivatives?
Methodological Answer: Characterize isomer ratios (cis/trans) and purity (>97%) using chiral HPLC before biological assays, as batch-to-batch variability may skew results . For plant studies, control for endogenous proline levels by using osmotic stress models with standardized concentrations (e.g., 10 mM) and include negative controls (e.g., non-acetylated hydroxyproline) .
Q. What methodologies are suitable for assessing the ecological impact of N-Acetyl-4-hydroxy-L-proline in environmental toxicity studies?
Methodological Answer: Conduct OECD-compliant tests:
- Algal growth inhibition (OECD 201): Expose Raphidocelis subcapitata to 0.1–100 mg/L concentrations.
- Daphnia acute toxicity (OECD 202): Monitor 48-hour mortality rates.
Since existing ecotoxicity data are lacking , prioritize biodegradability assays (e.g., OECD 301B) to evaluate persistence in soil/water systems.
Q. How can N-Acetyl-4-hydroxy-L-proline be utilized in solid-phase peptide synthesis (SPPS) despite solubility limitations?
Methodological Answer: Dissolve the compound in DMF/DMSO (1:1) with 0.1% TFA to enhance solubility. Use coupling reagents like HATU/HOAt for efficient amide bond formation, and monitor coupling efficiency via Kaiser test . For cis-rich mixtures, introduce Fmoc-protected derivatives to minimize side reactions during elongation .
Q. What experimental designs are optimal for studying osmotic stress responses using hydroxyproline analogues?
Methodological Answer: Treat Arabidopsis thaliana or yeast cultures with 5–20 mM N-Acetyl-4-hydroxy-L-proline under drought or high-salinity conditions. Quantify proline dehydrogenase activity via spectrophotometry (440 nm) and compare with wild-type strains. Use RNA-seq to identify differentially expressed genes in proline metabolism pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
